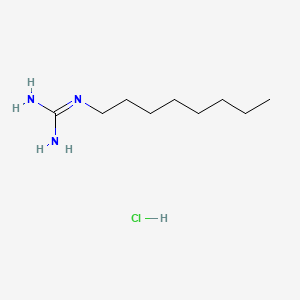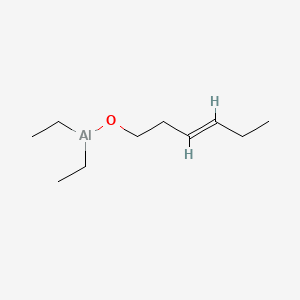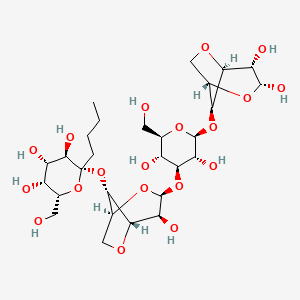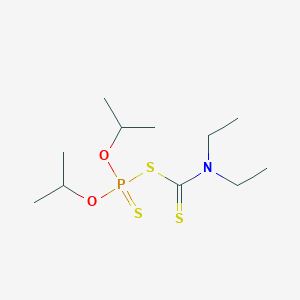
Ammonium, terephthaloylbis(iminoethylene)bis(trimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, terephthaloylbis(iminoethylene)bis(trimethyl-, diiodide is a quaternary ammonium compound characterized by its unique structure, which includes a terephthaloyl group linked to two iminoethylene groups, each further connected to trimethylammonium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, terephthaloylbis(iminoethylene)bis(trimethyl-, diiodide typically involves the reaction of terephthaloyl chloride with ethylenediamine to form a bis-imine intermediate. This intermediate is then quaternized with trimethylamine and subsequently treated with hydroiodic acid to yield the diiodide salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, terephthaloylbis(iminoethylene)bis(trimethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The iodide ions can be substituted with other anions, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halide exchange reactions typically involve the use of silver salts or other halide sources.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of different halide salts.
Aplicaciones Científicas De Investigación
Ammonium, terephthaloylbis(iminoethylene)bis(trimethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of quaternary ammonium salts.
Medicine: It is explored for its potential use in drug delivery systems and as an active ingredient in antiseptics and disinfectants.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of ammonium, terephthaloylbis(iminoethylene)bis(trimethyl-, diiodide involves its interaction with cellular membranes. The quaternary ammonium groups disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylenebis(trimethylammonium) dications
- Tetramethylenebis(trimethylammonium) dications
- Bis-thiourea derivatives
Uniqueness
Ammonium, terephthaloylbis(iminoethylene)bis(trimethyl-, diiodide is unique due to its specific structure, which combines the terephthaloyl group with quaternary ammonium groups. This structure imparts distinct chemical and physical properties, such as high stability and strong antimicrobial activity, setting it apart from other similar compounds.
Propiedades
| 62055-11-2 | |
Fórmula molecular |
C18H32I2N4O2 |
Peso molecular |
590.3 g/mol |
Nombre IUPAC |
trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C18H30N4O2.2HI/c1-21(2,3)13-11-19-17(23)15-7-9-16(10-8-15)18(24)20-12-14-22(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H |
Clave InChI |
SQBRCTZHTVWLMX-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCNC(=O)C1=CC=C(C=C1)C(=O)NCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)



